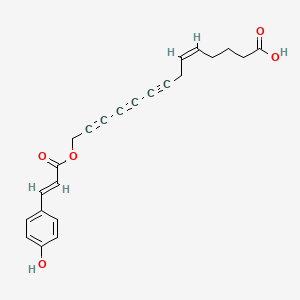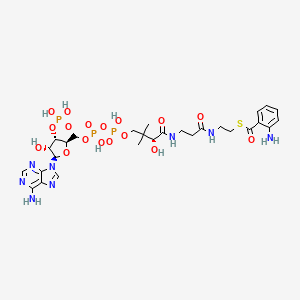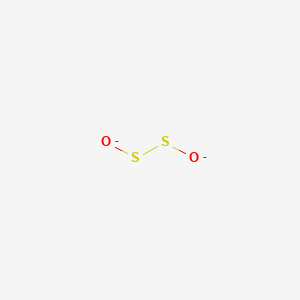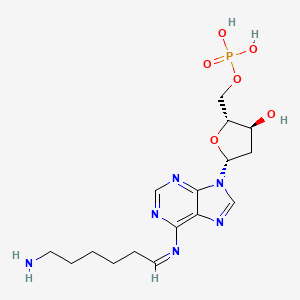![molecular formula C24H22ClN7O2 B1241918 2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-180560 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the indole ring, and the imidazole ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BMS-180560 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
BMS-180560 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and halogenating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs .
科学研究应用
BMS-180560 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its ability to selectively inhibit the angiotensin II receptor type 1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Chemistry
In chemistry, BMS-180560 serves as a model compound for studying receptor-ligand interactions and developing new receptor antagonists.
Biology
In biological research, it is used to investigate the signaling pathways mediated by the angiotensin II receptor type 1 and its role in cellular processes such as proliferation, apoptosis, and inflammation .
Medicine
In medicine, BMS-180560 has been explored as a potential therapeutic agent for managing hypertension and related cardiovascular conditions. Although its development was discontinued, it provides valuable insights for the design of new antihypertensive drugs .
Industry
In the pharmaceutical industry, BMS-180560 serves as a reference compound for developing and optimizing new drug candidates targeting the angiotensin II receptor type 1 .
作用机制
BMS-180560 exerts its effects by binding to the angiotensin II receptor type 1, thereby blocking the binding of angiotensin II, a potent vasoconstrictor. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, sodium retention, and increased blood pressure . The molecular targets include the receptor’s transmembrane segments, which are crucial for ligand binding and receptor activation .
相似化合物的比较
Similar Compounds
Losartan: A competitive antagonist of the angiotensin II receptor type 1.
Valsartan: Another nonpeptide antagonist of the angiotensin II receptor type 1.
EXP3174: A metabolite of losartan with similar antagonistic properties.
Uniqueness
BMS-180560 is unique in its insurmountable antagonism, meaning it irreversibly binds to the receptor, leading to prolonged inhibition even after the compound is removed. This property distinguishes it from competitive antagonists like losartan and valsartan, which can be displaced by higher concentrations of angiotensin II .
属性
分子式 |
C24H22ClN7O2 |
|---|---|
分子量 |
475.9 g/mol |
IUPAC 名称 |
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22ClN7O2/c1-2-3-11-20-26-22(25)21(24(33)34)32(20)14-15-7-6-10-18-16(15)12-13-31(18)19-9-5-4-8-17(19)23-27-29-30-28-23/h4-10,12-13H,2-3,11,14H2,1H3,(H,33,34)(H,27,28,29,30) |
InChI 键 |
AIGVXGCHRIOQNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
同义词 |
2-butyl-4-chloro-1-((1-(2-(2H-tetrazol-5-yl)phenyl)-1H-indol-4-yl)methyl)-1H-imidazole-5-carboxylic acid BMS 180560 BMS-180560 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)
![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)






![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)

![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)

![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
